Lamifiban trifluoroacetate

概要

説明

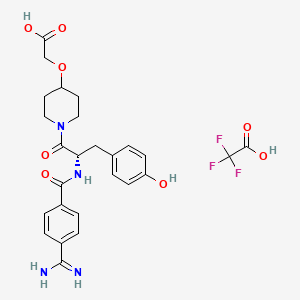

Lamifiban trifluoroacetate is a compound known for its role as an antagonist of the nonpeptide platelet fibrinogen receptor (GPIIb/IIIa). This receptor is crucial in platelet aggregation and thrombus formation, making this compound significant in the prevention of these processes . The compound has a molecular weight of 582.533 and a chemical formula of C26H29F3N4O8 .

準備方法

The synthesis of Lamifiban trifluoroacetate involves several steps, typically starting with the preparation of the core structure, followed by the introduction of trifluoroacetate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

化学反応の分析

Biochemical Interaction Mechanisms

Lamifiban binds reversibly to the platelet integrin αIIbβ3 (GP IIb/IIIa) via:

-

Hydrogen bonding : The Arg-mimetic nitrogen interacts with αIIb Asp-224 .

-

Metal coordination : The Asp-mimetic carboxyl group coordinates with the β3 MIDAS metal ion (Mg²⁺/Mn²⁺) .

-

Conformational modulation :

Table 2: Ion-Dependent Conformational Effects

| Ion | Conformational Change | Hydrodynamic Radius Shift | Clinical Relevance |

|---|---|---|---|

| Mg²⁺ | None | No change | Maintains basal platelet state |

| Mn²⁺ | β1-α1 loop movement | +5.36 nm | Enhances receptor activation |

Reaction Kinetics and Optimization

Studies using design of experiments (DoE) principles guided reaction optimization:

-

Factor analysis : Temperature, residence time, and reagent equivalents were systematically varied to maximize yield .

-

Kinetic profiling : First-order kinetics revealed a two-step mechanism involving azetidinium ion formation in related GP IIb/IIIa inhibitors , though lamifiban’s direct kinetics data remain less documented.

科学的研究の応用

Management of Acute Coronary Syndromes

Case Study: Randomized Controlled Trial

A significant clinical trial involving 2,282 patients across 273 hospitals evaluated lamifiban's efficacy in combination with heparin for treating unstable angina and non-Q-wave myocardial infarction. The study found that low-dose lamifiban (1 µg/min) combined with heparin significantly reduced ischemic events at six months compared to standard therapy (13.7% vs. 17.9% for control) .

Table 1: Efficacy of Lamifiban in Clinical Trials

| Treatment Group | Composite Endpoint (Death or Nonfatal MI) at 30 Days | Ischemic Events at 6 Months |

|---|---|---|

| Standard Therapy | 11.7% | 17.9% |

| Low-Dose Lamifiban | 10.6% | 12.6% |

| High-Dose Lamifiban | 12.0% | 16.4% |

Thrombolytic Therapy Enhancement

Case Study: ST-Elevation Myocardial Infarction

In a Phase II trial assessing lamifiban's role alongside thrombolytic therapy, patients receiving lamifiban demonstrated more rapid and complete reperfusion compared to placebo . This suggests that lamifiban can enhance the efficacy of thrombolytic agents, potentially leading to better clinical outcomes.

Pharmacodynamics and Safety Profile

The pharmacodynamics of lamifiban have been characterized through various studies indicating dose-dependent inhibition of platelet aggregation. However, there is an associated risk of bleeding, with transfusion rates higher in lamifiban-treated patients compared to placebo (16.1% vs. 10.3%) .

Table 2: Safety Profile of Lamifiban

| Treatment Group | Transfusion Rate (%) | Major Bleeding Events (%) |

|---|---|---|

| Lamifiban | 16.1 | Higher than placebo |

| Placebo | 10.3 | Lower than lamifiban |

作用機序

Lamifiban trifluoroacetate exerts its effects by inhibiting the glycoprotein IIb/IIIa receptor on platelets. This inhibition prevents the binding of fibrinogen to platelets, thereby reducing platelet aggregation and thrombus formation. The molecular targets involved include the glycoprotein IIb/IIIa receptor, and the pathways affected are those related to platelet activation and aggregation .

類似化合物との比較

Lamifiban trifluoroacetate is unique compared to other glycoprotein IIb/IIIa receptor antagonists due to its nonpeptide structure and reversible binding. Similar compounds include:

Eptifibatide: A cyclic heptapeptide that also inhibits the glycoprotein IIb/IIIa receptor.

Tirofiban: A nonpeptide antagonist similar to this compound but with different binding characteristics.

Abciximab: A monoclonal antibody that targets the glycoprotein IIb/IIIa receptor.

The uniqueness of this compound lies in its specific binding properties and its reversible inhibition, which can be advantageous in certain therapeutic contexts .

特性

IUPAC Name |

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O6.C2HF3O2/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31;3-2(4,5)1(6)7/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31);(H,6,7)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEOPXPXIBCIAX-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144412-50-0 | |

| Record name | Lamifiban trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144412500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAMIFIBAN TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8B06P75ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。